molecular formula C13H18ClNO2 B13252855 Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13252855
M. Wt: 255.74 g/mol
InChI Key: ZARJSZGXVPWETL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
  • Methyl 1,2-diphenylpyrrolidine-3-carboxylate

Comparison: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and a phenyl group at the 4-position of the pyrrolidine ring.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H

InChI Key

ZARJSZGXVPWETL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

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